Benzamide, 4-nitro-N-2-pyridinyl-

Description

The exact mass of the compound Benzamide, 4-nitro-N-2-pyridinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzamide, 4-nitro-N-2-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 4-nitro-N-2-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

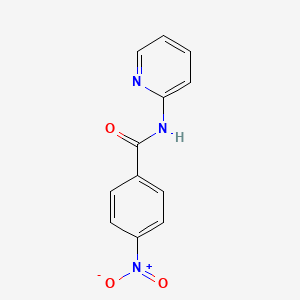

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVXMFINZFSSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225940 | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-40-0 | |

| Record name | 4-Nitro-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7498-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Benzamide (B126), 4-nitro-N-2-pyridinyl-, both ¹H and ¹³C NMR spectra provide critical data for structural assignment.

The ¹H NMR spectrum of Benzamide, 4-nitro-N-2-pyridinyl- is characterized by distinct signals corresponding to the protons of the pyridinyl and the 4-nitrophenyl moieties. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons on the benzamide ring, causing them to resonate at a lower field (higher ppm values).

Protons on the pyridinyl ring typically appear in the range of δ 8.2–8.7 ppm. The protons on the 4-nitrobenzamide (B147303) portion of the molecule are also shifted downfield, with aromatic protons appearing in the δ 8.0–8.5 ppm region due to the deshielding effect of the nitro group. For the related compound 4-Nitrobenzamide, proton signals have been observed at δ 8.49 and 8.21 ppm in Acetone-d6. rsc.org The amide proton (N-H) signal is also a key feature, though its chemical shift can be variable.

Table 1: Representative ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyridinyl Protons | 8.2 - 8.7 |

| 4-Nitrobenzamide Aromatic Protons | 8.0 - 8.5 |

| Amide Proton (NH) | Variable |

Note: Chemical shifts are dependent on the solvent used.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. The spectrum for Benzamide, 4-nitro-N-2-pyridinyl- would show distinct signals for the carbonyl carbon, the carbons of the pyridinyl ring, and the carbons of the 4-nitrophenyl ring.

The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbons of the 4-nitrophenyl ring are influenced by the nitro group, with the carbon atom attached to the nitro group showing a characteristic chemical shift. For comparison, in 4-nitroaniline (B120555), the carbon atoms of the benzene (B151609) ring appear at δ 150.4, 139.8, 126.4, and 113.8 ppm in CDCl₃. rsc.org The carbons of the pyridinyl ring will also have characteristic shifts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~165-170 |

| Pyridinyl Carbons | ~110-150 |

| 4-Nitrophenyl Carbons | ~120-150 |

Note: Chemical shifts are dependent on the solvent used.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, offers valuable insights into the functional groups present in the molecule and their vibrational modes.

The FT-IR spectrum of Benzamide, 4-nitro-N-2-pyridinyl- is distinguished by several key absorption bands that confirm the presence of its characteristic functional groups. A strong absorption band is expected around 1670-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O).

The nitro group (NO₂) gives rise to two prominent absorption bands: an asymmetric stretching vibration typically observed around 1520 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. The N-H stretching vibration of the amide group usually appears as a broad band in the region of 3200-3400 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide I) | 1670 - 1680 |

| NO₂ Asymmetric Stretch | ~1520 |

| NO₂ Symmetric Stretch | ~1350 |

| C-N Stretch | 1200 - 1350 |

FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of Benzamide, 4-nitro-N-2-pyridinyl-, the symmetric stretching of the nitro group is often a strong and characteristic band. Aromatic C-H stretching vibrations are also prominent. The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions through the π-conjugated system. esisresearch.org

For related benzamide derivatives, the symmetric and asymmetric oscillation modes of the COO⁻ group have been detected at approximately 1445 cm⁻¹ and 1501 cm⁻¹, respectively. mdpi.com The vibration of the C-H bond has been observed at around 865 cm⁻¹ and 630 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of Benzamide, 4-nitro-N-2-pyridinyl- is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic rings and the nitro group.

The presence of the nitro group and the extended conjugation in the molecule typically results in absorption maxima at longer wavelengths. For instance, 4-nitroaniline displays a well-defined absorption peak at approximately 380 nm. researchgate.net The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 400 |

| n → π* | > 300 |

Note: The absorption maxima are solvent-dependent.

Mass Spectrometry for Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the study of "Benzamide, 4-nitro-N-2-pyridinyl-", mass spectrometry provides crucial data for confirming its identity and understanding its chemical stability.

When subjected to electron ionization (EI), the "Benzamide, 4-nitro-N-2-pyridinyl-" molecule (with a molecular weight of approximately 243.22 g/mol ) forms a molecular ion, M•+, which is the intact molecule with one electron removed. This molecular ion then undergoes a series of fragmentation processes, breaking into smaller, charged fragments. The resulting mass spectrum displays the relative abundance of these fragments as a function of their mass-to-charge ratio (m/z).

The molecular ion peak for "Benzamide, 4-nitro-N-2-pyridinyl-" is expected to be observed at an m/z corresponding to its molecular weight. The stability of this peak can provide insights into the stability of the molecule itself.

Table 1: Molecular Ion Data for Benzamide, 4-nitro-N-2-pyridinyl-

| Species | Description | Approximate m/z |

|---|---|---|

| [C₁₂H₉N₃O₃]•+ | Molecular Ion (M•+) | 243.22 |

The fragmentation of "Benzamide, 4-nitro-N-2-pyridinyl-" is dictated by the presence of several key functional groups: the nitro group, the amide linkage, the phenyl ring, and the pyridinyl ring. The most probable fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable charged fragments.

Key fragmentation patterns include:

Alpha-Cleavage at the Amide Bond: This is a common fragmentation pathway for amides and would result in the formation of two primary fragment ions: the 4-nitrobenzoyl cation and the 2-aminopyridinyl radical cation (or vice versa).

Fragmentation of the Nitro Group: The nitro group can fragment from the aromatic ring, leading to the loss of a nitro radical (•NO₂) or a nitroso radical (•NO). This results in significant peaks at M-46 and M-30.

Cleavage of the Aromatic Rings: Subsequent fragmentation can occur within the 4-nitrobenzoyl or the pyridinyl fragments, such as the loss of carbon monoxide (CO) from the benzoyl cation or the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring.

The analysis of these characteristic fragments allows for the unambiguous identification of the "Benzamide, 4-nitro-N-2-pyridinyl-" structure. The major fragments and their corresponding m/z values are detailed in the table below.

Table 2: Major Mass Spectral Fragments of Benzamide, 4-nitro-N-2-pyridinyl-

| Approximate m/z | Ion Structure/Formula | Fragment Lost |

|---|---|---|

| 243 | [C₁₂H₉N₃O₃]•+ | - |

| 197 | [C₁₂H₉N₂O₂]•+ | NO |

| 150 | [C₇H₄NO₂]⁺ | •C₅H₅N₂ |

| 122 | [C₇H₄O]•+ | NO₂ |

| 104 | [C₆H₄]•+ | CO |

| 94 | [C₅H₆N₂]•+ | •C₇H₃NO₃ |

| 78 | [C₅H₄N]•+ | NH₂ |

| 76 | [C₆H₄]•+ | - |

The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, providing definitive structural elucidation for "Benzamide, 4-nitro-N-2-pyridinyl-". The presence of the molecular ion peak confirms the molecular weight, while the specific fragment ions confirm the connectivity of the benzamide and pyridinyl moieties and the presence of the nitro group.

X Ray Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

Single-crystal X-ray diffraction studies are instrumental in defining the precise molecular geometry of Benzamide (B126), 4-nitro-N-2-pyridinyl-. These analyses confirm the covalent framework of the molecule, detailing the bond lengths and angles within the 4-nitrobenzoyl and 2-pyridinyl moieties, as well as the connecting amide linkage. The geometry is largely as expected for sp² hybridized carbon and nitrogen atoms in aromatic systems and amide groups.

Analysis of Dihedral Angles and Conformational Preferences

The conformation of Benzamide, 4-nitro-N-2-pyridinyl- is characterized by the relative orientation of its constituent rings and functional groups, which can be quantified by dihedral angles. In related structures, the amide bridge introduces a degree of conformational flexibility. For instance, in 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is a significant 82.32(4)°. tubitak.gov.trresearchgate.net Similarly, in 4-Nitro-N-(3-nitrophenyl)benzamide, this angle is approximately 26.1(1)°. nih.govotterbein.edu The nitro groups are also typically twisted out of the plane of their attached phenyl rings. tubitak.gov.trresearchgate.netnih.govotterbein.edu This twisting is a common feature in nitro-substituted benzamides, as seen in 3,5-Dinitro-N-(4-nitrophenyl)benzamide where the nitro groups are twisted by 6.82(3)°, 5.01(4)°, and 18.94(7)° relative to their respective benzene (B151609) rings. researchgate.net

Table 1: Selected Dihedral Angles in Related Benzamide Structures

| Compound | Dihedral Angle between Aromatic Rings (°) | Nitro Group Torsion Angles (°) |

| 2-Nitro-N-(4-nitrophenyl)benzamide | 82.32(4) | 1.97(3) and 15.73(3) |

| 4-Nitro-N-(3-nitrophenyl)benzamide | 26.1(1) | 10.7(4) and 13.5(4) |

| 3,5-Dinitro-N-(4-nitrophenyl)benzamide | 7.78(4) | 6.82(3), 5.01(4), and 18.94(7) |

This table presents data from related compounds to illustrate typical conformational features. Specific values for Benzamide, 4-nitro-N-2-pyridinyl- would require its own crystallographic study.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of Benzamide, 4-nitro-N-2-pyridinyl- is stabilized by a network of intermolecular interactions, which are crucial in the formation of a stable, three-dimensional lattice.

Hydrogen bonds are primary contributors to the supramolecular structure of benzamides. The amide group provides a classic hydrogen bond donor (N-H), while the carbonyl oxygen (C=O) and the oxygens of the nitro group are effective acceptors. This leads to the formation of N-H⋯O hydrogen bonds, which often link molecules into chains or more complex networks. researchgate.netnih.gov For example, in 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H⋯O hydrogen bonds into C(4) chains. nih.gov Weaker C-H⋯O interactions, involving aromatic C-H donors and oxygen acceptors, also play a significant role in stabilizing the crystal structure, often connecting the primary hydrogen-bonded motifs. nih.govotterbein.edunih.gov

Table 2: Examples of Hydrogen Bonding in Related Structures

| Compound | Donor-H···Acceptor | Description |

| 2-nitro-N-(2-nitrophenyl)benzamide | N-H···O (carbonyl) | Forms C(4) chains along the nih.gov direction. nih.gov |

| 4-Nitro-N-(3-nitrophenyl)benzamide | C-H···O (nitro & carbonyl) | Links molecules into chains and layers. nih.govotterbein.edu |

| 3,5-Dinitro-N-(4-nitrophenyl)benzamide | N-H···O | Links molecules into chains. researchgate.net |

This table illustrates common hydrogen bonding patterns in related molecules.

Computational Chemistry and Quantum Chemical Studies

Analysis of Substituent Effects on Electronic Properties and Reactivity

The electronic character and subsequent reactivity of "Benzamide, 4-nitro-N-2-pyridinyl-" are dictated by the cumulative effects of its constituent functional groups: the benzamide (B126) core, the para-positioned nitro group, and the N-linked 2-pyridinyl ring. Computational studies, primarily employing Density Functional Theory (DFT), provide a quantitative framework for understanding these substituent-driven phenomena.

The interplay of these two distinct substituent effects governs the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

Expected Electronic Property Trends:

Based on the known effects of the nitro and pyridinyl substituents, the following trends in the electronic properties of "Benzamide, 4-nitro-N-2-pyridinyl-" can be anticipated. These are presented in a qualitative manner, drawing parallels from computational studies on related structures.

| Electronic Property | Influence of 4-Nitro Group | Influence of N-2-Pyridinyl Group | Combined Effect on Benzamide, 4-nitro-N-2-pyridinyl- |

| HOMO Energy | Lowered | Lowered (relative to benzene) | Significantly lowered, indicating reduced electron-donating ability. |

| LUMO Energy | Significantly lowered | Lowered | Markedly lowered, indicating increased electron-accepting ability and higher electrophilicity. |

| HOMO-LUMO Gap | Reduced | Modulated | Expected to be relatively small, suggesting higher reactivity and potential for charge-transfer interactions. |

| Dipole Moment | Increased | Increased | A significant molecular dipole moment is anticipated due to the presence of two polar, electron-withdrawing groups. |

| Mulliken Charge on Carbonyl Carbon | Increased (more positive) | Modulated | Expected to be significantly positive, making it a prime site for nucleophilic attack. |

| Mulliken Charge on Amide Nitrogen | More positive | Modulated | The electron density on the amide nitrogen is expected to be reduced. |

Reactivity Insights:

The electronic landscape sculpted by the substituents directly translates to the chemical reactivity of "Benzamide, 4-nitro-N-2-pyridinyl-". The strong electron-withdrawing nature of the 4-nitro group deactivates the benzoyl ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The amide linkage itself presents a key reactive site. The carbonyl oxygen is a primary hydrogen bond acceptor, while the N-H proton exhibits increased acidity due to the electron-withdrawing effects of both the 4-nitrobenzoyl and 2-pyridinyl groups. The pyridinyl nitrogen also serves as a potential site for protonation or coordination to metal centers.

Coordination Chemistry and Catalytic Applications

Ligand Properties of the N-Pyridinylbenzamide Scaffold

The N-Pyridinylbenzamide scaffold is a versatile ligand due to its multiple potential coordination sites. The pyridine (B92270) ring contains a basic nitrogen atom that readily coordinates to transition metals. jscimedcentral.com This interaction is a fundamental aspect of many catalysts and coordination compounds. jscimedcentral.com The amide linkage introduces another potential coordination site at the carbonyl oxygen atom.

In the case of Benzamide (B126), 4-nitro-N-2-pyridinyl-, the molecule typically acts as a bidentate or monodentate ligand. Coordination often involves the pyridinic nitrogen and the carbonyl oxygen of the amide group, forming a stable chelate ring with the metal center. Research on analogous N-(carbamothioyl)-4-nitrobenzamide ligands shows chelation occurring through the carbonyl oxygen and the sulfur atom of the thiourea (B124793) group, suggesting the carbonyl oxygen is a primary coordination site. researchgate.net The presence of the electron-withdrawing 4-nitro group on the benzamide ring significantly influences the electronic properties of the ligand. This group reduces the electron density on the benzamide portion, which can affect the strength of the metal-ligand bonds and the redox potential of the resulting metal complex.

Studies on similar ligands, such as those containing a pyridin-2-yl group, confirm that coordination to a metal ion typically occurs through the pyridinic nitrogen atom, among other donors. mdpi.com The geometry of the resulting complex is highly dependent on the metal ion and the presence of other ancillary ligands.

Synthesis and Characterization of Metal Complexes with Benzamide, 4-nitro-N-2-pyridinyl- Moieties

The synthesis of metal complexes with ligands containing pyridinyl and benzamide functionalities is generally achieved through straightforward reaction pathways. A common method involves reacting the ligand with a metal salt, such as a metal(II) chloride or perchlorate, in a suitable solvent. mdpi.comresearchgate.net

For instance, the synthesis of related copper(II) complexes has been successfully performed by mixing an ethanolic solution of the ligand with an ethanolic solution of the corresponding copper(II) salt in a 1:1 molar ratio. mdpi.com Similarly, complexes of N-(di(pyridin-2-yl) carbamothioyl)-4-nitrobenzamide were synthesized by adding the ligand dissolved in ethanol (B145695) to a solution of a metal(II) chloride dihydrate. researchgate.net The general synthetic scheme for forming a 4-nitrobenzamide (B147303) derivative involves the reaction of 4-nitrobenzoyl chloride with an appropriate amine, often in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to scavenge the HCl produced. mdpi.com The resulting metal complexes are often solids that can be isolated by filtration and purified by recrystallization. researchgate.netuobaghdad.edu.iq

The characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Common Characterization Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=O (carbonyl) and C=N (pyridine) bands upon complexation indicates their involvement in bonding with the metal ion. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies help to elucidate the structure of the ligand and its complexes in solution. researchgate.net

Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which helps in confirming the empirical formula of the complex. researchgate.netmdpi.com

Mass Spectrometry: Determines the molecular weight of the complex and can provide information about its fragmentation pattern. researchgate.netmdpi.com

Molar Conductivity Measurements: Used to determine whether the complexes are electrolytes or non-electrolytes in solution. uobaghdad.edu.iq

The table below summarizes characterization data for a related copper(II) complex with a pyridinyl-containing ligand, illustrating the type of data obtained from these methods.

| Technique | Compound | Observation | Reference |

| FTIR (cm⁻¹) | [Cu(L)H₂O]ClO₄ | ν(NH) 3331, ν(C=Npy) 1567, ν(C–S) 673 | mdpi.com |

| Elemental Analysis | [Cu(L)H₂O]ClO₄ | Calculated: C, 37.87; H, 3.58; N, 13.80. Found: C, 37.98; H, 3.36; N, 13.66. | mdpi.com |

| Molar Conductivity | [Cu(L)H₂O]ClO₄ | 106 µS/cm in EtOH | mdpi.com |

| Melting Point | N-(3-chlorophenethyl)-4-nitrobenzamide | 147–149 °C | mdpi.com |

Table represents data for analogous compounds, where L is N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)-phenyl]acetamide.

Investigation of Metal-Coordination Interactions in Catalytic Systems

The investigation of metal-coordination interactions is fundamental to understanding the mechanism of catalytic processes. For complexes of Benzamide, 4-nitro-N-2-pyridinyl-, this involves studying how the ligand influences the electronic and steric environment of the metal center, thereby dictating its catalytic activity.

The electron-withdrawing nitro group can enhance the Lewis acidity of the metal center, which can be beneficial for certain catalytic reactions. The coordination of the ligand to a metal can also provide stability to the catalyst, preventing decomposition under reaction conditions.

Investigative approaches include:

Spectroscopic Monitoring: Techniques like in-situ FTIR or UV-Vis spectroscopy can be used to observe changes in the metal-ligand bonds during a catalytic reaction, helping to identify key intermediates.

Electrochemical Studies: Cyclic voltammetry can be employed to probe the redox properties of the metal complexes. The reduction potential of the complex is influenced by the ligand, and this property is critical in many catalytic cycles that involve changes in the metal's oxidation state. uobaghdad.edu.iq

Kinetic Studies: By varying substrate and catalyst concentrations, the reaction order and rate constants can be determined, providing insights into the reaction mechanism.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling the catalyst's structure, understanding the nature of metal-ligand bonding, and mapping out the energy profile of the catalytic cycle. These studies can elucidate transition states and intermediates that are difficult to observe experimentally.

The strategic design of ligands like Benzamide, 4-nitro-N-2-pyridinyl- is a key aspect of modern catalyst development, aiming to fine-tune the properties of the metal center for enhanced reactivity and selectivity.

Advanced Applications in Materials Science and Polymer Chemistry

Role as Building Blocks for Advanced Organic Materials

In the realm of organic chemistry, Benzamide (B126), 4-nitro-N-2-pyridinyl- serves as a foundational component for the synthesis of more intricate molecules and advanced organic materials. Its structural characteristics permit chemists to devise various synthetic pathways to produce novel substances with tailored properties. The presence of the reactive nitro group and the functional amide linkage allows for a range of chemical transformations.

One key reaction is the reduction of the nitro group to an amino group. This transformation is significant as it converts the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the electronic properties of the molecule. The resulting amino derivative can serve as a monomer or a key intermediate in the synthesis of various materials. For instance, the amino group can be diazotized and used in coupling reactions to form azo compounds, which are known for their colorimetric properties.

The versatility of the broader 4-nitrobenzamide (B147303) framework as a building block is well-documented. For example, the parent compound, 4-nitrobenzamide, readily reacts with various aryl aldehydes in the presence of a catalyst to form Schiff base derivatives in good yield. ijpbs.com This demonstrates the utility of the 4-nitrobenzamide core in constructing larger, more complex molecular architectures that can be explored for various material applications. ijpbs.com

Development of Polymeric Materials from 4-Nitrobenzamide Derivatives

Derivatives of 4-nitrobenzamide are instrumental in the development of high-performance polymeric materials. Aromatic polyimides, in particular, are a class of polymers renowned for their exceptional stability and mechanical properties. researchgate.net Research has shown that incorporating 4-nitrobenzamide derivatives into the polymer backbone can enhance these characteristics.

A notable example is the use of N-(4-Hydroxyphenyl)-4-nitrobenzamide in the synthesis of polyimides. The presence of ether and amide groups within this monomer serves multiple functions, including improving the solubility of the resulting polymer and significantly increasing its thermal stability. researchgate.net Polymers synthesized from such monomers exhibit a combination of desirable traits that make them suitable for applications demanding high performance. researchgate.net

| Property | Observation | Significance in Materials Science |

|---|---|---|

| Thermal Stability | Outstanding thermal and thermo-oxidative stability. researchgate.net | Enables use in high-temperature environments, such as in aerospace and electronics. |

| Mechanical Properties | Exceptional mechanical strength. researchgate.net | Provides durability and reliability in structural applications. |

| Chemical Resistance | Good resistance to chemical degradation. researchgate.net | Ensures material integrity when exposed to harsh chemical conditions. |

| Electrical Properties | Excellent electrical insulating properties. researchgate.net | Suitable for use as dielectrics and insulators in electronic components. |

Further research into related structures, such as insoluble (4-hydroxy-3-nitro)benzylated polystyrene, highlights the utility of polymeric nitrophenol derivatives in specialized chemical processes like solid-phase peptide synthesis. elsevierpure.com This underscores the broad potential of incorporating nitro-substituted aromatic amides into polymer structures to create functional materials.

Precursors in the Synthesis of Light-Resistant Dyes and Pigments

The 4-nitrobenzamide structure is a recognized precursor in the production of light-resistant dyes and pigments. google.com The synthesis of these colorants often involves the chemical modification of the 4-nitrobenzamide core. A key step is the reduction of the para-nitro group to a primary amine (NH2), yielding a 4-aminobenzamide (B1265587) derivative. This resulting aromatic amine is a classic component in dye chemistry, particularly for the synthesis of azo dyes.

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore. The synthesis typically involves the diazotization of a primary aromatic amine, such as the one derived from Benzamide, 4-nitro-N-2-pyridinyl-, followed by a coupling reaction with a suitable coupling component (e.g., a phenol (B47542) or another aromatic amine). The specific substituents on the aromatic rings of the final molecule determine its color, solubility, and fastness properties, including resistance to light. A Russian patent specifically identifies 4-nitrobenzamide as a starting material for producing light-resistant azo pigments and dyes, confirming its role in this industrial application. google.com

The use of aromatic nitro compounds as precursors for dyes is a well-established practice. For example, 4-Nitro-1,2-phenylenediamine, a related C-nitro compound, is used as a dye component in hair coloring products. nih.gov This further illustrates the importance of the nitro-aromatic motif in the design and synthesis of colorants.

Structure Activity Relationship Sar Insights from Benzamide, 4 Nitro N 2 Pyridinyl Analogs: Chemical Perspectives

Bioisosteric Replacements and Their Impact on Electronic and Steric Properties

Bioisosteric replacement is a fundamental strategy in drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. benthamscience.com This approach is instrumental in optimizing lead compounds to enhance efficacy, selectivity, and metabolic stability. In the context of 4-nitro-N-(pyridin-2-yl)benzamide analogs, bioisosteric replacements of the nitro group and modifications to the pyridinyl and benzoyl moieties have been explored to modulate electronic and steric characteristics.

The nitro group at the 4-position of the benzoyl ring is a strong electron-withdrawing group, significantly influencing the electron density of the aromatic ring and the amide linkage. mdpi.com Bioisosteric replacements for the nitro group can include cyano (-CN), sulfonyl (-SO₂R), or trifluoromethyl (-CF₃) groups. These substitutions can maintain or modulate the electron-withdrawing nature of the substituent while altering steric bulk and hydrogen bonding capacity. For instance, replacing a nitro group with a trifluoromethyl group can enhance metabolic stability and lipophilicity. cambridgemedchemconsulting.com

Heterocyclic rings are also common bioisosteric replacements for amide bonds, offering improved metabolic stability and altered pharmacokinetic profiles. drughunter.comnih.gov For example, the amide linkage in N-(pyridin-2-yl)benzamide derivatives could be replaced with heterocycles like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole. nih.gov These five-membered rings can mimic the geometry and dipole moment of the amide bond. nih.gov

The following table summarizes potential bioisosteric replacements for different moieties of 4-nitro-N-(pyridin-2-yl)benzamide and their predicted impact on molecular properties.

| Original Moiety | Bioisosteric Replacement | Predicted Impact on Electronic Properties | Predicted Impact on Steric Properties | Reference |

| 4-Nitro group | Cyano (-CN) | Strong electron-withdrawing | Linear, less bulky | cambridgemedchemconsulting.com |

| 4-Nitro group | Trifluoromethyl (-CF₃) | Strong electron-withdrawing, increased lipophilicity | Increased bulk | cambridgemedchemconsulting.com |

| Amide linkage (-CONH-) | 1,2,4-Oxadiazole | Mimics amide planarity and dipole moment | Rigid, planar heterocycle | nih.gov |

| Amide linkage (-CONH-) | 1,3,4-Thiadiazole | Can act as a hydrogen bond acceptor | Planar, five-membered ring | brieflands.com |

| Pyridin-2-yl group | Pyrimidin-2-yl group | Alters nitrogen positioning and basicity | Similar size and shape | nih.gov |

| Pyridin-2-yl group | Phenyl group | Removes hydrogen bond acceptor capability | Similar size, different electronic distribution | acs.org |

Modulation of Molecular Interactions Through Structural Modifications

Structural modifications to the 4-nitro-N-(pyridin-2-yl)benzamide scaffold directly influence its potential interactions with biological macromolecules, such as enzymes and receptors. These interactions, which include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking, are critical determinants of a compound's biological activity.

The amide linker in N-(pyridin-2-yl)benzamides is a key interaction point, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. Modifications to the substituents on both the benzoyl and pyridinyl rings can sterically hinder or electronically enhance these interactions. For instance, introducing bulky substituents adjacent to the amide linkage could disrupt the planarity of the molecule and weaken its binding affinity. Conversely, substituents that enhance the partial positive charge on the amide proton or the partial negative charge on the carbonyl oxygen could strengthen hydrogen bonds.

The 4-nitro group, being strongly electron-withdrawing, can participate in dipole-dipole or other electrostatic interactions with a biological target. Its replacement with groups of varying electronic character allows for the fine-tuning of these interactions. Studies on related benzamide (B126) derivatives have shown that the nature and position of substituents on the anilide ring are crucial for activity, suggesting that specific steric and electronic environments are required for optimal binding. For example, in one study, the introduction of a 3'-methyl group led to a loss of activity, while 5'-substituted derivatives retained activity, highlighting the importance of steric factors at specific positions.

The pyridinyl nitrogen is a key hydrogen bond acceptor. Its position within the ring is critical, as demonstrated in studies of related compounds where the placement of the pyridine (B92270) nitrogen significantly impacted potency. acs.org Modifications that alter the basicity of this nitrogen atom, such as the introduction of electron-donating or -withdrawing groups on the pyridine ring, can modulate the strength of this hydrogen bond.

Research on N-phenylbenzamide derivatives has shown that the introduction of chlorine atoms can influence antiprotozoal activity, indicating the role of halogen bonding and hydrophobic interactions. acs.org Similarly, the replacement of a central furan (B31954) ring with two pyridine rings in a related series enhanced antileishmanial activity, underscoring the importance of the electronic and hydrogen-bonding properties of the core structure. acs.org

The following table outlines how specific structural modifications can modulate different types of molecular interactions.

| Structural Modification | Type of Interaction Modulated | Example from Related Analogs | Reference |

| Substitution on the benzoyl ring | Hydrogen bonding, Steric hindrance | A 2'-amino or hydroxy group on the anilide moiety was found to be essential for histone deacetylase inhibition, likely acting as a hydrogen-bonding site. | |

| Replacement of the nitro group | Electrostatic interactions, Lipophilicity | Replacement of a para-fluoro group with thiomorpholine (B91149) altered the electronic and steric properties, impacting biological activity. | acs.org |

| Modification of the amide linker | Hydrogen bonding, Molecular rigidity | Replacement of an amide with an oxadiazole ring improved metabolic stability while maintaining potency in DPP-4 inhibitors. | nih.gov |

| Alteration of the pyridinyl ring | Hydrogen bonding, π-π stacking | The position of the nitrogen atom in a pyridine C-ring of benzophenone (B1666685) analogs was critical for antiviral potency. | acs.org |

| Introduction of halogens | Halogen bonding, Hydrophobic interactions | The presence of chlorine atoms on N-phenylbenzamide derivatives impacted their activity against kinetoplastid parasites. | acs.org |

Theoretical Considerations for Interactions with Biological Macromolecular Systems

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide a theoretical framework for understanding the interactions between small molecules like 4-nitro-N-(pyridin-2-yl)benzamide and their biological targets. These in silico approaches can predict binding modes, estimate binding affinities, and offer insights into the energetic contributions of different types of interactions.

Molecular docking studies on analogs of N-(pyridin-2-yl)benzamide have been employed to predict their binding interactions with target proteins. nih.gov Such studies can reveal the specific amino acid residues involved in binding and the nature of these interactions. For the parent compound, it can be hypothesized that the 4-nitro group could interact with positively charged or polar residues in a binding pocket, while the pyridinyl nitrogen could form a crucial hydrogen bond with a donor residue. The aromatic rings are likely to engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues.

For instance, in a study of N-(pyridin-2/3-yl)alkanamide derivatives as quorum sensing inhibitors, molecular docking analyses revealed binding affinities ranging from -7.1 to -9.3 kcal/mol, and MD simulations were used to assess the stability of the ligand-protein complexes. researchgate.net Similarly, in silico studies of a 4-nitro-N-1H-pyrazol-3-ylbenzamide derivative against SARS-CoV-2 main protease showed that the compound exhibited good docking scores, with strong N-H···N and C-H···O hydrogen bonds stabilizing the complex. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses can further elucidate the nature of non-covalent interactions. nih.gov These methods can characterize weak interactions, such as C-H···π and halogen bonds, which can be critical for binding affinity and selectivity. The rotational barrier between different conformers of a molecule, which can be calculated using density functional theory (DFT), also provides insight into the molecule's flexibility and the energetic cost of adopting a bioactive conformation. nih.gov For a related pyrazole (B372694) derivative, the rotational barrier was found to be in the range of 2.5-5.5 kcal/mol. nih.gov

These theoretical considerations are invaluable for rational drug design, allowing for the prospective design of analogs with improved binding characteristics. By understanding the key interactions at an atomic level, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to enhanced biological activity.

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-nitro-N-2-pyridinyl-benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridinylamine derivative may react with a nitro-substituted benzoyl chloride under reflux in anhydrous dichloromethane with a base like triethylamine to minimize side reactions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C for initial mixing, followed by room-temperature stirring), and solvent polarity . Yield improvements (>75%) are achieved by purifying intermediates (e.g., column chromatography) and using moisture-free conditions to prevent hydrolysis .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing 4-nitro-N-2-pyridinyl-benzamide, and how should data be interpreted?

Methodological Answer:

- NMR : - and -NMR confirm the pyridinyl and benzamide moieties. The nitro group deshields adjacent protons, causing downfield shifts (~8.2–8.5 ppm for aromatic protons).

- IR : Strong absorption bands at ~1670 cm (amide C=O) and ~1520 cm (NO asymmetric stretching) validate functional groups.

- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy.

Cross-referencing with computational predictions (e.g., Gaussian-based IR simulations) resolves ambiguities .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in 4-nitro-N-2-pyridinyl-benzamide derivatives, particularly regarding nitro-group orientation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive bond angles and torsion angles. For example, the nitro group’s dihedral angle relative to the benzamide ring can be measured to assess conjugation. Key steps:

- Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture.

- Collect data at 100 K to minimize thermal motion artifacts.

- Refine using SHELXTL (Bruker AXS) or Olex2, ensuring R-factor < 5%. Discrepancies in nitro-group orientation (e.g., planar vs. twisted) are resolved via electron density maps .

Q. Q4. How can researchers address contradictions in reported biological activities of 4-nitro-N-2-pyridinyl-benzamide analogs?

Methodological Answer:

- Systematic SAR Analysis : Compare substituent effects (e.g., nitro vs. cyano groups) using standardized assays (e.g., IC measurements against kinase targets).

- Data Normalization : Account for variations in experimental conditions (e.g., cell lines, incubation times) by replicating studies under controlled parameters.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets, identifying critical hydrogen bonds (e.g., between the amide carbonyl and Arg residues) that explain potency differences .

Q. Q5. What strategies are effective for analyzing the hydrolytic stability of 4-nitro-N-2-pyridinyl-benzamide under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm detection).

- Kinetic Modeling : Fit data to first-order kinetics to calculate half-life ().

- Identification of Degradants : Use LC-MS/MS to detect hydrolysis products (e.g., 4-nitrobenzoic acid and 2-aminopyridine). Stabilization strategies include prodrug design (e.g., esterification of the amide group) .

Q. Q6. How can quantum mechanical (QM) simulations predict the electronic properties of 4-nitro-N-2-pyridinyl-benzamide for material science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces.

- Charge-Transfer Analysis : Evaluate nitro-group electron-withdrawing effects on the benzamide ring’s π-system. Correlate results with experimental UV-Vis spectra (e.g., λ shifts in different solvents) .

Data Analysis & Experimental Design

Q. Q7. How should researchers design experiments to investigate the dual role of 4-nitro-N-2-pyridinyl-benzamide as both an enzyme inhibitor and a fluorescence probe?

Methodological Answer:

- Parallel Assays : Conduct inhibition assays (e.g., fluorescence polarization for kinase inhibition) and fluorescence profiling (e.g., excitation/emission scans in buffer and serum).

- Control Experiments : Use structurally similar non-fluorescent analogs to isolate inhibition effects from optical artifacts.

- Cross-Validation : Compare results with CRISPR-edited enzyme-deficient cell lines to confirm target specificity .

Q. Q8. What statistical approaches are recommended for reconciling conflicting solubility data of 4-nitro-N-2-pyridinyl-benzamide in different solvent systems?

Methodological Answer:

- QSAR Modeling : Use partial least squares (PLS) regression to correlate solubility with solvent parameters (e.g., logP, polarity index).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (e.g., from supersaturated solutions).

- Experimental Replication : Measure solubility in triplicate using nephelometry for low-solubility cases (<1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.